molecular formula C32H35P B1613127 Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]- CAS No. 405919-41-7

Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]-

Cat. No.: B1613127
CAS No.: 405919-41-7
M. Wt: 450.6 g/mol
InChI Key: XVHJMCHKRAOXKF-UHFFFAOYSA-N
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Description

Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]- is a chemical compound with the molecular formula C32H35P and a molecular weight of 450.59. It is known for its unique structure, which includes a phosphine group attached to a phenanthrene and phenyl ring system, with dicyclohexyl groups providing steric bulk .

Mechanism of Action

Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]-, also known as dicyclohexyl-(2-phenanthren-9-ylphenyl)phosphane, is a complex organic compound with the molecular formula C32H35P . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It’s known that phosphine compounds often interact with metal ions in biological systems, particularly those involved in enzymatic reactions .

Mode of Action

The X-ray crystal structure of a similar compound, (dba)Pd (2- (9-phenanthryl)phenyl-dicyclohexylphosphine), shows that the Pd is coordinated to the 9,10-double bond of the phenanthryl group . This suggests that the compound may interact with its targets in a similar manner.

Biochemical Pathways

Phosphine compounds are often involved in reactions with metal ions, which play crucial roles in various biochemical pathways .

Pharmacokinetics

The compound’s molecular weight of450.59 suggests that it may have significant bioavailability.

Result of Action

The interaction of phosphine compounds with metal ions can potentially influence various cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]- typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]- are not widely documented, the synthesis route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]- can undergo various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Substitution: The phenyl and phenanthrene rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.

Major Products

Scientific Research Applications

Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]- has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the synthesis of complex organic molecules and materials.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A widely used phosphine ligand with three phenyl groups.

    Dicyclohexylphosphine: A simpler phosphine with two cyclohexyl groups.

    Phenanthrene-based Phosphines: Other phosphines with phenanthrene moieties.

Uniqueness

Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]- is unique due to its combination of steric bulk from the dicyclohexyl groups and the electronic properties of the phenanthrene and phenyl rings. This unique structure allows it to form stable complexes with metals and exhibit distinct reactivity patterns compared to other phosphines .

Properties

IUPAC Name

dicyclohexyl-(2-phenanthren-9-ylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H35P/c1-3-14-25(15-4-1)33(26-16-5-2-6-17-26)32-22-12-11-21-30(32)31-23-24-13-7-8-18-27(24)28-19-9-10-20-29(28)31/h7-13,18-23,25-26H,1-6,14-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHJMCHKRAOXKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=CC5=CC=CC=C5C6=CC=CC=C64
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H35P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70622935
Record name Dicyclohexyl[2-(phenanthren-9-yl)phenyl]phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405919-41-7
Record name Dicyclohexyl[2-(phenanthren-9-yl)phenyl]phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name dicyclohexyl[2-(phenanthren-9-yl)phenyl]phosphane
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